
methyl 5-(1-aminoethylidene)-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(1-aminoethylidene)-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate, also known as MADDC, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of methyl 5-(1-aminoethylidene)-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of protein-protein interactions. This may lead to changes in cellular signaling pathways and ultimately result in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that methyl 5-(1-aminoethylidene)-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate can have various biochemical and physiological effects, including the inhibition of certain enzymes, the modulation of protein-protein interactions, and the induction of apoptosis in cancer cells. methyl 5-(1-aminoethylidene)-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of methyl 5-(1-aminoethylidene)-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate is its versatility in various scientific fields, as it can be used in medicinal chemistry, biochemistry, and materials science. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to predict its effects in certain experiments.
Zukünftige Richtungen
There are several future directions for methyl 5-(1-aminoethylidene)-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate research, including further investigation into its mechanism of action, the development of new synthetic methods, and the exploration of its potential as a therapeutic agent for various diseases. Additionally, methyl 5-(1-aminoethylidene)-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate could be used in the development of new materials with unique properties, such as self-healing materials or materials with enhanced mechanical properties.
In conclusion, methyl 5-(1-aminoethylidene)-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate is a chemical compound with significant potential in various scientific fields. While there is still much to be learned about its mechanism of action, its versatility and potential applications make it an exciting area of research.
Synthesemethoden
Methyl 5-(1-aminoethylidene)-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate can be synthesized through a multi-step process involving the reaction of 2,2-dimethylcyclohexanone with ethyl acetoacetate, followed by the addition of ethylenediamine. The resulting compound is then treated with methyl iodide to yield methyl 5-(1-aminoethylidene)-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(1-aminoethylidene)-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate has shown promise in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, methyl 5-(1-aminoethylidene)-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate has been studied for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. In biochemistry, methyl 5-(1-aminoethylidene)-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate has been investigated for its ability to inhibit certain enzymes and modulate protein-protein interactions. In materials science, methyl 5-(1-aminoethylidene)-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate has been explored for its potential use in the development of new materials with unique properties.
Eigenschaften
IUPAC Name |
methyl 3-ethanimidoyl-2-hydroxy-6,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-6(13)8-7(14)5-12(2,3)9(10(8)15)11(16)17-4/h9,13,15H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHBWMZXYCQBEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=N)C1=C(C(C(CC1=O)(C)C)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-4-(2-methylphenyl)piperazine](/img/structure/B6038410.png)
![6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-5-{[4-(3-methoxypropyl)-1-piperidinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B6038417.png)

![7-(2-furyl)-2-mercapto-1-(tetrahydro-2-furanylmethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6038432.png)
![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1-(3-phenylpropyl)-3-piperidinamine](/img/structure/B6038436.png)
![4-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-3-nitrobenzaldehyde](/img/structure/B6038442.png)
![N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}valine](/img/structure/B6038460.png)
![2-(4-phenyl-1-piperidinyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]acetamide](/img/structure/B6038468.png)
![2-{[2-(2-pyridinyl)ethyl]thio}benzoic acid](/img/structure/B6038475.png)
![2-{[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]carbonyl}pyrazine trifluoroacetate](/img/structure/B6038486.png)

![3,5-bis(difluoromethyl)-1-[(2-propyl-4-quinolinyl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6038505.png)
![N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B6038518.png)